molecular formula C3H4N2O B106053 3-Aminoisoxazole CAS No. 1750-42-1

3-Aminoisoxazole

Cat. No.: B106053
CAS No.: 1750-42-1
M. Wt: 84.08 g/mol
InChI Key: RHFWLPWDOYJEAL-UHFFFAOYSA-N
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Description

3-Aminoisoxazole, also known as isoxazol-3-amine, is a heterocyclic compound with the molecular formula C3H4N2O. It is a structural isomer of 5-aminoisoxazole and belongs to the class of nitrogen-containing heterocycles.

Mechanism of Action

Target of Action

3-Aminoisoxazole is a nitrogen-containing heterocycle that serves as a key intermediate in the synthesis of various natural products and related compounds . It has been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .

Mode of Action

The mode of action of this compound involves its chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . The compound can exist in solutions as two tautomeric forms, and the form predominates depending on the selected solvent .

Biochemical Pathways

It’s known that the compound is involved in various linear and multicomponent reactions . For example, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones led to the formation of the intermediate compound, the cyclization of which gave the respective dihydroisoxazolo .

Pharmacokinetics

The compound’s boiling point is 226-228 °c (lit) , and it has a density of 1.138 g/mL at 25 °C (lit.) , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. As a key intermediate in the synthesis of various compounds, its effects can be diverse, ranging from hypoglycemic to anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tautomeric form that the compound takes can depend on the solvent used . Additionally, the yield of the target product in reactions involving this compound can depend on the nature of the solvent .

Biochemical Analysis

Biochemical Properties

It has been identified as a potential prebiotic precursor of ribonucleotides . This suggests that 3-Aminoisoxazole may interact with enzymes, proteins, and other biomolecules involved in the synthesis of ribonucleotides.

Temporal Effects in Laboratory Settings

Spectroscopic characterization of this compound has been performed, providing accurate rotational frequencies .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminoisoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Aminoisoxazole can be compared with other similar compounds, such as:

Uniqueness: Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of biologically active molecules make it a valuable compound in scientific research .

Properties

IUPAC Name

1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWLPWDOYJEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024771
Record name 3-Isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-42-1, 147815-03-0
Record name 3-Isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1750-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoxazolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-aminoisoxazole relevant to the study of the origins of life?

A1: this compound has been proposed as a potential precursor to ribonucleotides, the building blocks of RNA, in prebiotic scenarios []. This is significant because RNA is thought to have played a crucial role in the emergence of life on Earth, potentially predating DNA.

Q2: Has this compound been detected in space?

A2: While this compound itself has not yet been definitively detected in space, its potential as a prebiotic molecule has motivated astronomers to search for it in the interstellar medium. Accurate rotational frequencies for this compound, determined through computational characterization and spectroscopic studies, have been provided to guide this search [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H4N2O, and its molecular weight is 84.08 g/mol.

Q4: What are some methods for synthesizing this compound and its derivatives?

A4: Numerous synthetic approaches to 3-aminoisoxazoles have been explored, including:

  • Reacting 3-chloro-2-methylisoxazolium chlorides with amines, followed by dehydrochlorination and addition-elimination reactions with alkyl or acyl halides [].
  • Treating 3-bromoisoxazolines with amines in the presence of a base, followed by oxidation of the resulting 3-aminoisoxazolines [].
  • Reacting β-oxo dithioesters with amines and hydroxylamine in a one-pot, three-component cyclocondensation reaction [].
  • Reacting acetylenic nitriles and esters with hydroxylamine under alkaline conditions [].
  • Reacting 1-ethylthio-3-iminopyrrolizine-2-carboxamides with hydroxylamine [].

Q5: Can you describe the spectroscopic characterization of this compound?

A5: The rotational spectrum of this compound has been recorded and analyzed in the 6–24 GHz and 80–320 GHz frequency ranges using Fourier-transform microwave and frequency-modulated millimeter/sub-millimeter spectrometers []. This characterization revealed two states arising from the inversion motion of the -NH2 group and allowed for the assignment of over 1300 rotational transitions. This detailed spectroscopic data provides a valuable tool for astronomers seeking to detect this compound in space.

Q6: What are some notable applications of this compound in organic synthesis?

A6: 3-Aminoisoxazoles serve as versatile building blocks in various synthetic transformations. For instance:

  • They act as dinucleophiles in domino reactions with oxal(imidoyl)chlorides, yielding biologically relevant 1,4-dihydro-imidazo[4,5-b]quinoxalines [].
  • They undergo palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions with 2-pyridyl trifluoromethanesulfonate to provide [, , ]triazolo[1,5-a]pyridines [].
  • They react with phenoxycarbonyl isocyanate to yield 1,3,4-thiadiazolo[3,2-a]-1,3,5-triazine-5,7-diones and isoxazolo[2,3-a]-1,3,5-triazines [].
  • They serve as starting materials for multi-step syntheses of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a key side-chain in fourth-generation cephem antibiotics [, ].

Q7: Have this compound derivatives shown any promising biological activities?

A7: Yes, certain this compound derivatives have exhibited antileishmanial activity against Leishmania donovani in vitro and in vivo []. Further research is needed to explore their therapeutic potential fully.

Q8: What is known about the degradation of this compound and its derivatives in the environment?

A8: Studies have shown that the soil fungus Rhizoctonia solani can degrade isouron, a herbicide containing a this compound moiety [, ]. The degradation pathway involves oxidative hydroxylation of the tert-butyl group on the isoxazole ring and demethylation of the urea side chain. Similar degradation patterns have been observed with other isouron-related compounds.

Q9: Are there bacteria capable of degrading this compound derivatives?

A9: Yes, Pseudomonas putida has been shown to reductively degrade isouron and related compounds []. This bacterial degradation pathway differs from the fungal pathway and involves the reduction of the isoxazole ring.

Q10: What are the limitations of the current research on this compound?

A10: Despite the growing body of research, several aspects of this compound require further investigation:

  • In-depth computational studies: While computational methods have been used to determine spectroscopic properties [], more extensive computational studies, such as QSAR modeling and molecular dynamics simulations, could further elucidate the reactivity, properties, and potential applications of this compound.

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